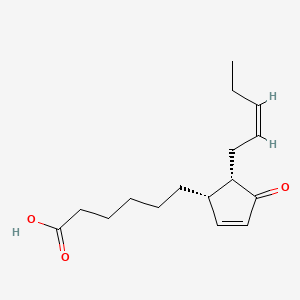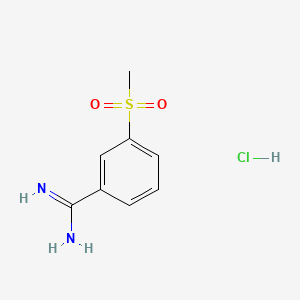
Chlorhydrate de 3-(méthylsulfonyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is known for its applications in various scientific research fields, particularly in chemistry and biology. This compound is characterized by the presence of a benzamidine group attached to a methylsulfonyl group, making it a valuable reagent in synthetic organic chemistry.
Applications De Recherche Scientifique
3-(Methylsulfonyl)benzamidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in enzyme inhibition studies, particularly for serine proteases.
Medicine: Investigated for potential therapeutic applications due to its inhibitory effects on certain enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
Target of Action
3-(Methylsulfonyl)benzamidine hydrochloride, also known as 3-methanesulfonylbenzene-1-carboximidamide hydrochloride, primarily targets several enzymes in the human body. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling .
Mode of Action
This interaction could lead to changes in the enzymes’ activity, affecting the biological processes they are involved in .
Biochemical Pathways
Given its target enzymes, it is likely to impact pathways related to inflammation, blood clotting, and cellular signaling .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target enzymes, it may have potential effects on inflammation, blood clotting, and cellular signaling .
Action Environment
Like many other compounds, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride typically involves the reaction of benzonitrile with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of 3-(Methylsulfonyl)benzamidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylsulfonyl)benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzamidine group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamidine derivatives.
Comparaison Avec Des Composés Similaires
- Benzamidine hydrochloride
- 3-Methylbenzamidine hydrochloride
- 4-Methylsulfonylbenzamidine hydrochloride
Comparison: 3-(Methylsulfonyl)benzamidine hydrochloride is unique due to the presence of both the methylsulfonyl and benzamidine groups, which confer distinct chemical reactivity and biological activity. Compared to benzamidine hydrochloride, the methylsulfonyl group enhances its solubility and reactivity in certain chemical reactions. The presence of the methylsulfonyl group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
3-methylsulfonylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPVPNVSXNQBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

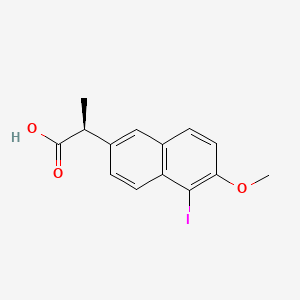
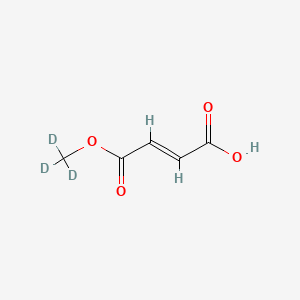
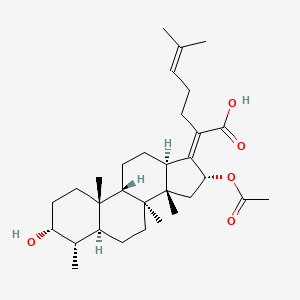
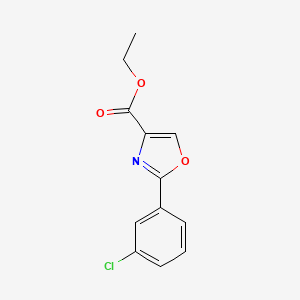
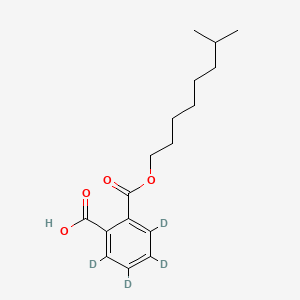
![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)


